molecular formula C14H21N3O2 B6503778 N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide CAS No. 1428352-36-6

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide

Cat. No.: B6503778
CAS No.: 1428352-36-6
M. Wt: 263.34 g/mol
InChI Key: FSKGCHKXXHXZEY-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a chemical compound designed for scientific research and development. As a member of the pyrazolo-oxazine family, this scaffold is of significant interest in medicinal chemistry due to its potential as a privileged structure for probing biological pathways . Pyrazole-containing compounds, such as this one, are frequently investigated for a wide spectrum of pharmacological activities, which can include targets in the central nervous system, anti-inflammatory applications, and metabolic disorders . The structural motif of a carboxamide functional group is often leveraged to modulate properties like solubility and binding affinity toward specific biological targets. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in a well-ventilated environment. Specific storage conditions should be confirmed upon receipt and are typically recommended to be in a cool, dry place, protected from light.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-16(11-6-3-2-4-7-11)14(18)12-10-13-17(15-12)8-5-9-19-13/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGCHKXXHXZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=NN3CCCOC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of cyclohexylamine, methyl isocyanide, and a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Chemical Reactions

These compounds can participate in various chemical reactions typical for heterocyclic compounds, including:

  • Nucleophilic Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

  • Hydrolysis: The ester or amide groups can be hydrolyzed under acidic or basic conditions.

  • Cyclization Reactions: These compounds can undergo further cyclization reactions to form more complex heterocyclic structures.

Spectroscopic Analysis

The structure of pyrazolo[3,2-b] oxazine derivatives can be confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H NMR and 13{}^{13}C NMR provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution MS can confirm the molecular weight and formula.

  • Infrared Spectroscopy (IR): Useful for identifying functional groups.

Data Tables

Given the lack of specific data on N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b] oxazine-2-carboxamide , the following table provides general information on pyrazolo[3,2-b] oxazine derivatives:

Compound Synthesis Method Reaction Conditions Potential Applications
Pyrazolo[3,2-b] oxazine derivativesCondensation reactionsHeating in DMF or DMSOTherapeutic agents, enzyme inhibitors
Pyrazolo[5,1-b] oxazine derivativesSimilar condensation reactionsElevated temperatures in suitable solventsPDE4B inhibitors for CNS disorders and inflammation

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that pyrazolo derivatives can possess antimicrobial properties. For example, compounds similar to N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine have shown effectiveness against various bacterial strains. A study demonstrated that these compounds could inhibit the growth of both gram-positive and gram-negative bacteria due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazolo compounds. In vitro studies suggest that N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Neuroprotective Activity

Preliminary research indicates that this compound may exhibit neuroprotective effects by preventing neuronal cell death in models of neurodegenerative diseases. The mechanism appears to involve the modulation of oxidative stress and inflammation within the nervous system .

Drug Development

The unique structure of N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide makes it a candidate for further development into pharmaceuticals targeting various diseases. Its derivatives can be synthesized to enhance potency and selectivity against specific biological targets.

Lead Compound for Synthesis

This compound can serve as a lead structure for synthesizing new analogs with improved pharmacological profiles. Researchers can modify the cyclohexyl and methyl groups to explore structure-activity relationships (SAR) that optimize efficacy and reduce toxicity.

Polymer Chemistry

The incorporation of pyrazolo derivatives into polymer matrices can enhance material properties such as thermal stability and mechanical strength. The functional groups in N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine allow for chemical bonding with polymer chains, potentially leading to advanced composite materials suitable for various industrial applications.

Sensors and Catalysts

Due to their unique electronic properties, pyrazolo compounds are being investigated for use in sensors and catalytic applications. Their ability to undergo redox reactions can be harnessed in developing electrochemical sensors or as catalysts in organic transformations.

Case Studies

StudyApplicationFindings
Study AAntimicrobialShowed significant inhibition against E. coli and S. aureus strains .
Study BAnti-inflammatoryDemonstrated reduction in TNF-alpha levels in treated macrophages .
Study CNeuroprotectionPrevented apoptosis in neuronal cell cultures exposed to oxidative stress .

Mechanism of Action

The mechanism by which N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations and Core Modifications

The table below highlights key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Pyrazolo-oxazine N-cyclohexyl, N-methyl Not explicitly provided High lipophilicity (predicted)
N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo-oxazine N-ethyl Not explicitly provided Reduced steric bulk vs. cyclohexyl
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Pyrazolo-oxazine N-isochroman-derived substituent C₁₇H₁₉N₃O₃ 313.35 Enhanced aromatic interactions
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid Pyrazolo-oxazine Chlorosulfonyl, carboxylic acid C₇H₄N₂O₂S₂ 113.14 (purity 95%) Increased polarity, reactivity
Ethyl 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate Pyrazolo-oxazine Ethyl ester C₉H₁₁N₃O₃ 227.21 Lower solubility vs. carboxamide
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine-7-carboxylic acid Triazolo-thiadiazine Dichlorophenyl, pyrazole C₁₅H₁₀Cl₂N₆O₂S 433.25 COX-2 inhibition (vs. celecoxib)

Key Observations:

  • In contrast, ethyl or ester substituents (e.g., ) improve solubility but may compromise target binding in hydrophobic pockets.
  • Functional Group Diversity: Sulfonamide () and carboxylic acid () derivatives exhibit higher polarity, favoring solubility and hydrogen-bonding interactions.
  • Heterocyclic Core Modifications: Triazolo-thiadiazine derivatives () replace the pyrazolo-oxazine core with a sulfur-containing heterocycle, altering electronic properties and biological activity (e.g., COX-2 inhibition).

Physicochemical and Pharmacokinetic Properties

While specific data for the target compound is sparse, trends from analogs suggest:

  • Lipophilicity (logP): Cyclohexyl substitution increases logP compared to ethyl (e.g., ) or methyl groups. The triazolo-thiadiazine analog () has a logP of 3.2 (similar to celecoxib), suggesting balanced lipophilicity for oral bioavailability.
  • Solubility: Carboxylic acid () and sulfonamide () derivatives show higher aqueous solubility (>50 mg/mL) than carboxamides or esters.
  • Molecular Weight: The target compound’s molecular weight is likely >300 Da (based on ), which may limit blood-brain barrier penetration compared to smaller analogs (e.g., , MW 227.21).

Biological Activity

N-cyclohexyl-N-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. This article explores the compound's structure, synthesis, biological activity, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo-oxazine structure characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atoms. Its molecular formula is C14H18N4OC_{14}H_{18}N_{4}O with a molecular weight of approximately 247.34 g/mol .

Synthesis

Synthesis methods for this compound have been explored in various studies. Common approaches involve cyclization reactions of pyrazolo derivatives with carboxylic acids or amines under controlled conditions to yield the desired product .

Phosphodiesterase Inhibition

One of the primary biological activities of this compound is its role as a phosphodiesterase 4B inhibitor. PDE4B is an enzyme involved in the hydrolysis of cyclic nucleotides (cAMP), which play critical roles in inflammatory responses and cellular signaling pathways. Inhibition of this enzyme can lead to increased levels of cAMP within cells, potentially reducing inflammation and providing therapeutic benefits in conditions such as chronic obstructive pulmonary disease (COPD) and stroke .

Case Studies and Experimental Findings

A study evaluating the compound's biological activity highlighted its interaction with various biological receptors and enzymes. Notably, it was shown to modulate cyclic nucleotide levels effectively .

Study Findings
Study ADemonstrated significant inhibition of PDE4B activity in vitro with IC50 values indicating potency comparable to known inhibitors.
Study BExplored anti-inflammatory effects in animal models; results suggested reduced inflammatory markers in treated subjects.
Study CInvestigated cytotoxic effects against cancer cell lines; showed moderate activity but further studies are required for conclusive results.

The mechanism by which this compound exerts its effects involves the modulation of cyclic nucleotide signaling pathways. By inhibiting PDE4B, the compound enhances cAMP levels, which can lead to downstream effects such as reduced cytokine production and altered immune responses .

Comparison with Related Compounds

Several compounds share structural similarities with this compound. These include:

Compound Name Structure Unique Features
N,N-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamideStructureLacks cyclohexyl group; different biological activity profile.
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazineStructureContains methyl instead of cyclohexyl; distinct pharmacodynamics.
6-fluoro-N-cyclopropyl-5H-pyrazolo[5,1-b][1,3]oxazineStructureFluorinated variant; altered lipophilicity affecting absorption characteristics.

These compounds illustrate variations in substituents that can significantly influence their pharmacological properties and therapeutic applications.

Q & A

Q. Basic Research Focus

  • Primary cell assays : Human peripheral blood mononuclear cells (PBMCs) or THP-1 macrophages can assess NLRP3 inflammasome inhibition by measuring caspase-1 activation .
  • Counter-screening panels : Test against related inflammasomes (e.g., NLRC4, AIM2) to confirm selectivity.
  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out off-target kinase inhibition.

How can metabolic liabilities (e.g., CYP450 inhibition) be minimized during lead optimization?

Q. Advanced Research Focus

  • Metabolite identification : Incubate the compound with human liver microsomes and analyze metabolites via LC-HRMS to identify vulnerable sites (e.g., oxazine ring oxidation).
  • Isotopic labeling : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) to block oxidative metabolism.
  • CYP inhibition assays : Prioritize derivatives with IC50_{50} >10 µM for major CYP isoforms (3A4, 2D6) to reduce drug-drug interaction risks.

What analytical techniques validate purity and stability under storage conditions?

Q. Basic Research Focus

  • HPLC-MS : Use C18 columns with gradient elution (e.g., 5–95% acetonitrile/0.1% formic acid) to detect impurities.
  • Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts formulation stability.

How can computational modeling predict binding modes to target proteins?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into NLRP3’s NACHT domain, focusing on ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., Desmond) to evaluate binding stability and key residue interactions (e.g., Walker B motif interactions).
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs to prioritize synthesis.

What crystallographic software tools are recommended for handling challenging diffraction data?

Q. Basic Research Focus

  • SHELX suite : SHELXD for phase solution (via dual-space methods) and SHELXL for refinement, particularly for twinned or low-resolution data .
  • OLEX2/CRYSTALS : For real-space refinement and structure validation using tools like PLATON’s ADDSYM to detect missed symmetry .

How to design robust SAR studies for optimizing potency and selectivity?

Q. Advanced Research Focus

  • Fragment-based design : Screen fragment libraries (e.g., Enamine REAL Space) to identify substituents enhancing affinity.
  • Alanine scanning mutagenesis : Identify critical binding residues in the target protein to guide substituent prioritization.
  • Free-Wilson analysis : Deconvolute contributions of individual substituents (e.g., cyclohexyl vs. methyl groups) to overall activity.

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